2-(2,5-Dichlorobenzoyl)-6-methylpyridine
Overview
Description
“2,5-Dichlorobenzoyl chloride” is a chemical compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It’s commonly used in laboratory settings .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of “2,5-Dichlorobenzoyl chloride” has been confirmed by various methods including nuclear magnetic resonance and infrared spectroscopy . The compound crystallizes in triclinic space group P ī .Physical and Chemical Properties Analysis
“2,5-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a refractive index of 1.59 . It’s soluble in toluene .Safety and Hazards
Mechanism of Action
Target of Action
Benzoyl derivatives are often used in medicinal chemistry due to their potential biological activity .
Biochemical Pathways
Benzoyl derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can be influenced by various factors including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzoyl derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “2-(2,5-Dichlorobenzoyl)-6-methylpyridine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXYWJHIQYOSJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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